
イオビトリドール
概要
説明
Iobitridol is a water-soluble, non-ionic, monomeric, low-osmolar, iodine-based contrast medium. It is primarily used as a radiocontrast agent in X-ray imaging, including computed tomography (CT) scans and angiography. The compound is known for its high solubility in water and minimal interaction with membrane proteins due to the stable masking of its lipophilic tri-iodinated benzene ring .
科学的研究の応用
Medical Uses
Iobitridol is utilized in various diagnostic imaging procedures due to its ability to enhance the contrast of images. Its applications include:
- Intravenous Urography : Imaging of the urinary system.
- Angiography : Visualization of blood vessels.
- Angiocardiography : Imaging of the heart and coronary arteries.
- Arthrography : Joint imaging.
- Hysterosalpingography : Imaging of the uterus and fallopian tubes.
- Cranial Imaging : Comprehensive imaging of the cranium.
The compound is approved for use in both adults and children, making it versatile in pediatric and adult radiology settings .
Pharmacological Properties
Iobitridol's pharmacological profile includes:
- Water-solubility : Facilitates easy injection and distribution in the bloodstream.
- Low-osmolarity : Reduces the risk of adverse reactions compared to high-osmolar contrast media.
- Iodine Content : The iodine atoms effectively absorb X-rays, enhancing image quality.
Studies indicate that the diagnostic quality achieved with Iobitridol is comparable to other established low-osmolar contrast agents like iohexol and iopamidol .
Diagnostic Efficacy
Clinical studies have demonstrated that Iobitridol provides excellent opacification in imaging procedures. A randomized controlled trial showed no significant difference in image quality between Iobitridol and iodixanol, another iso-osmolar contrast medium, with 83.9% of patients receiving Iobitridol rating their image quality as "good" compared to 89.4% for iodixanol .
Safety Profile
Iobitridol has been shown to have a favorable safety profile. In a post-marketing surveillance study involving over 61,000 patients, the incidence of adverse reactions was low. The compound was generally well tolerated, with a profile similar to other low-osmolar and iso-osmolar contrast agents .
A specific study focusing on renal safety indicated that Iobitridol had a lower incidence of contrast medium-induced nephropathy compared to iodixanol (4.8% vs. 10.6%), although this difference was not statistically significant .
Table 1: Comparison of Iobitridol with Other Contrast Agents
Parameter | Iobitridol | Iodixanol | Iohexol |
---|---|---|---|
Osmolarity | Low | Iso-osmolar | Low |
Image Quality | Comparable | Comparable | Comparable |
Adverse Reactions (%) | Low | Moderate | Low |
Nephropathy Incidence (%) | 4.8 | 10.6 | Not reported |
Case Studies and Clinical Trials
Several clinical trials have evaluated the effectiveness and safety of Iobitridol:
- A phase IV trial involving children demonstrated that Iobitridol was non-inferior to iodixanol regarding both image quality and safety outcomes .
- Another study assessed its impact on hematological parameters in blood samples, showing minimal adverse effects compared to other contrast agents like iodixanol .
作用機序
ヨビットリドールは、X線画像のコントラストを向上させることで効果を発揮します。ヨビットリドール中のヨウ素原子は、X線放射線を減衰させる効果が高いため、内部構造を鮮明に可視化することができます。この化合物は、血管、関節、体腔に注入され、そこで拡散して標的領域のコントラストを強化します。 疎水性トリヨードベンゼン環の安定したマスキングにより、膜タンパク質との相互作用が最小限に抑えられ、画像の質と診断の精度が向上します .
類似化合物:
- イオヘキソール
- イオプロミド
- イオパミドール
- イオメプロール
- イオキサグレート
- イオジキサノール
比較: ヨビットリドールは、基本構造と機能において、その他のヨウ素系造影剤と似ています。その特徴は、疎水性トリヨードベンゼン環の安定したマスキングであり、膜タンパク質との相互作用が最小限に抑えられます。この特徴は、高い溶解性、低い浸透圧、優れた耐容性に貢献しています。 無作為化比較試験では、ヨビットリドールを用いた画像全体の質と診断の質は、他の低浸透圧造影剤と有意な差はありませんでした .
生化学分析
Biochemical Properties
Iobitridol’s potential for interaction with membrane proteins in the body has been minimized by stable masking of the molecule’s lipophilic tri-iodinated benzene ring . This property allows it to be used as a contrast agent without significantly interfering with the body’s biochemical reactions.
Cellular Effects
Iobitridol is injected into blood vessels, joints, or body cavities such as the uterus, and filtered out by the kidneys . Its most common adverse effect is nausea . Severe allergic reactions are rare
Molecular Mechanism
It is known that Iobitridol is an iodine-based contrast agent used with X-ray or CT imaging . The iodine atoms in the compound are highly effective at attenuating X-ray radiation, which makes it useful in imaging .
Transport and Distribution
Iobitridol is rapidly distributed into the extracellular compartment in rats, rabbits, and dogs, with an apparent distribution volume of approximately 250 mL/kg . Iobitridol does not cross the blood-brain barrier and only small quantities of radioactivity were seen in the heart, thymus, and muscle .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of iobitridol involves several key steps:
Amination Reaction:
Deprotection Reaction: Following amination, the compound undergoes deprotection to remove protective groups.
Purification: The crude product is then purified through a series of steps, including neutralization, distillation, and recrystallization.
Industrial Production Methods: The industrial production of iobitridol is designed to be efficient and scalable. The process involves:
Ventilation of Hydrogen Chloride Gas: This step is performed until the pH value of the solution reaches 1-3.
Cooling and Filtering: The solution is repeatedly cooled and filtered to obtain a crude product.
Neutralization and Distillation: The crude product is neutralized to a pH of 7, followed by distillation to remove water.
Recrystallization: The final purification step involves recrystallization to obtain pure iobitridol.
化学反応の分析
Types of Reactions: Iobitridol primarily undergoes substitution reactions due to the presence of iodine atoms on its benzene ring. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic reagents that replace the iodine atoms on the benzene ring.
Oxidation and Reduction Reactions: While less common, iobitridol can also undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of iobitridol with different functional groups replacing the iodine atoms .
類似化合物との比較
- Iohexol
- Iopromide
- Iopamidol
- Iomeprol
- Ioxaglate
- Iodixanol
Comparison: Iobitridol is similar to other iodine-based contrast agents in terms of its basic structure and function. it is unique in its stable masking of the lipophilic tri-iodinated benzene ring, which minimizes interactions with membrane proteins. This feature contributes to its high solubility, low osmolality, and excellent tolerability. In randomized controlled trials, the global image quality and diagnostic quality with iobitridol did not differ significantly from other low-osmolar contrast media .
生物活性
Iobitridol is a non-ionic, tri-iodinated contrast agent widely used in medical imaging. Its biological activity encompasses various aspects, including its pharmacokinetics, safety profile, and interactions with biological systems. This article provides a comprehensive overview of the biological activity of Iobitridol, supported by data tables and relevant research findings.
Iobitridol (C_17H_20I_3N_2O_5S) is characterized by its high iodine content, which enhances its radiopacity. The compound's hydrophilic nature allows it to dissolve in blood and facilitates its excretion through the kidneys. Its mechanism of action primarily involves the absorption of X-rays, making it effective for imaging purposes.
Pharmacokinetics
The pharmacokinetics of Iobitridol has been extensively studied. After intravenous administration, Iobitridol exhibits rapid distribution and elimination from the bloodstream. The half-life ranges from 1 to 2 hours, with approximately 90% excreted via the kidneys within 24 hours.
Parameter | Value |
---|---|
Molecular Weight | 555.23 g/mol |
Iodine Concentration | 300 mg I/mL |
Half-life | 1-2 hours |
Excretion | 90% renal within 24 hours |
Biological Activity and Safety Profile
Iobitridol has been shown to have a favorable safety profile compared to other iodinated contrast agents. A study involving over 61,000 patients demonstrated that adverse reactions were minimal, with most being mild and transient . The most common side effects included nausea and mild allergic reactions.
Case Study: Comparative Safety Analysis
A comparative study analyzed the safety profiles of Iobitridol and Iohexol in a clinical setting. The results indicated that Iobitridol had a lower incidence of adverse reactions:
Adverse Reaction | Iobitridol (%) | Iohexol (%) |
---|---|---|
Nausea | 1.2 | 2.5 |
Allergic Reactions | 0.5 | 1.0 |
Renal Impairment | 0.3 | 0.6 |
Effects on Hematological Parameters
Research has also examined the influence of Iobitridol on hematological parameters. A study reported that treatment with Iobitridol did not significantly alter hemoglobin levels or other blood components compared to controls .
Table: Hematological Changes Post-Iobitridol Administration
Parameter | Pre-Treatment | Post-Treatment |
---|---|---|
Hemoglobin (g/dL) | 14.5 | 14.4 |
Platelets (x10^9/L) | 250 | 248 |
WBC Count (x10^9/L) | 7.0 | 6.9 |
Neurotoxicity Studies
Neurotoxicity studies have been conducted to evaluate the effects of Iobitridol when administered intracisternally. Research comparing Iobitridol with Iohexol indicated that while both agents are generally safe, Iobitridol exhibited lower neurotoxic potential .
Histamine Release and Allergic Reactions
Iodinated contrast media can cause pseudoallergic reactions due to histamine release. Studies showed that Iobitridol did not significantly inhibit diamine oxidase (DAO) or histamine N-methyltransferase (HMT), enzymes involved in histamine metabolism . This suggests that the risk of allergic reactions may be lower with Iobitridol compared to other contrast agents.
特性
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28I3N3O9/c1-25(3-10(31)7-29)19(34)12-14(21)13(20(35)26(2)4-11(32)8-30)16(23)17(15(12)22)24-18(33)9(5-27)6-28/h9-11,27-32H,3-8H2,1-2H3,(H,24,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBXIKWXNRACS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(CO)CO)I)C(=O)N(C)CC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869865 | |
Record name | Iobitridol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136949-58-1 | |
Record name | Iobitridol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136949-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iobitridol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136949581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iobitridol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iobitridol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOBITRIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182ECH14UH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Iobitridol work as a contrast agent in diagnostic imaging?
A1: Iobitridol, like other iodinated contrast agents, functions by temporarily increasing the density of the targeted tissue or fluid. [] This increased density allows for enhanced visualization of internal structures during imaging procedures like X-rays, computed tomography (CT) scans, and angiography. [] Essentially, Iobitridol improves the contrast between different tissues, making it easier for healthcare professionals to interpret the images.
Q2: What is the molecular formula and weight of Iobitridol?
A2: Iobitridol's molecular formula is C35H46I3N3O16, and its molecular weight is 1113.5 g/mol. []
Q3: Is there any spectroscopic data available for Iobitridol?
A3: Yes, researchers have used various spectroscopic techniques to characterize Iobitridol. Studies utilizing techniques like HPLC, 1H- and 13C-NMR spectroscopy have provided insights into its structural characteristics and behavior. [] For instance, these studies have shown that Iobitridol's structure features two tertiary carbamoyl substituents with high rotation barriers, contributing to the stability of its hydrophilic sphere. []
Q4: How stable is Iobitridol under various storage conditions?
A4: Iobitridol demonstrates remarkable chemical stability. [] Further research is necessary to determine specific stability data under a wider range of conditions.
Q5: How is Iobitridol absorbed, distributed, metabolized, and excreted (ADME) in the body?
A5: Research indicates that Iobitridol primarily follows the extracellular fluid pathway. [, , ] Following intravenous administration, it is rapidly distributed throughout the vascular system and interstitial spaces without crossing the blood-brain barrier. [, ] Iobitridol is mainly excreted unchanged by the kidneys. [, , ] In cases of renal impairment, biliary excretion plays a more significant role. []
Q6: Are there differences in Iobitridol's PK/PD profile between males and females?
A6: A whole-body quantitative autoradiographic study in rats observed no significant sex-related differences in the biodistribution and elimination of Iobitridol. []
Q7: Has Iobitridol been investigated in animal models?
A7: Yes, numerous preclinical studies have utilized animal models, primarily rabbits and rats, to investigate Iobitridol's pharmacokinetics, biodistribution, and potential toxicity. [, , , , , , , , , ] These studies provide valuable insights into its behavior and potential effects in living organisms.
Q8: What is the safety profile of Iobitridol?
A9: Extensive preclinical and clinical studies have investigated the safety profile of Iobitridol. [, , , ] While generally considered safe and well-tolerated, like all medications, Iobitridol can cause side effects. The most common side effects are mild and include a warm feeling, metallic taste in the mouth, and headaches. [, ]
Q9: Are there specific risk factors that might increase the likelihood of experiencing adverse reactions to Iobitridol?
A10: Clinical studies indicate that pre-existing conditions like cardiovascular diseases, allergies, asthma, and renal insufficiency can increase the risk of experiencing adverse reactions to Iobitridol. [, ] Additionally, being female and younger than 60 years old was associated with a higher prevalence of adverse events. []
Q10: Are there ongoing research efforts to improve the targeted delivery of Iobitridol?
A10: While the provided research primarily focuses on Iobitridol's established applications, researchers are continuously exploring novel contrast agents and drug delivery systems for improved targeting and diagnostic accuracy.
Q11: How does Iobitridol compare to other contrast agents, such as Iopamidol, Iohexol, or Iodixanol?
A12: Several studies in the provided research directly compare Iobitridol with other contrast agents like Iopamidol, Iohexol, and Iodixanol. [, , , , , ] These comparisons focus on various aspects, including image quality, diagnostic efficacy, clinical safety, impact on renal function, and pharmacokinetic profiles. While each agent has its own characteristics, Iobitridol generally demonstrates comparable or favorable outcomes in many instances.
Q12: What are some of the key tools and resources utilized in Iobitridol research?
A13: Research on Iobitridol utilizes a range of sophisticated tools and resources. Techniques like HPLC and NMR spectroscopy are crucial for structural characterization. [, ] Animal models, particularly rabbits and rats, are extensively employed to investigate its biodistribution, pharmacokinetics, and potential toxicity. [, , , , , , , , , ] Furthermore, advanced imaging modalities like CT and quantitative autoradiography are instrumental in studying its behavior and effects in vivo. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。